molecular formula C15H14N2O2S B2714212 4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide CAS No. 1448123-57-6

4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2714212
CAS RN: 1448123-57-6
M. Wt: 286.35
InChI Key: LHOOZTIVILZIRS-UHFFFAOYSA-N
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Description

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide derivatives are known to undergo a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in a variety of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

One area of application is in organic synthesis, where compounds containing the thiophen-3-yl and cyano groups are used as precursors or intermediates in the synthesis of heterocyclic compounds. For example, thiophenylhydrazonoacetates have been synthesized by coupling reactions and further investigated for their reactivity towards various nitrogen nucleophiles to yield a range of derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (R. Mohareb et al., 2004). Additionally, dibenzylselenonium cyano(methoxycarbonyl)methylide demonstrated catalytic decomposition when reacted with thioamides, leading to the formation of the corresponding selenide and tetra-substituted ethylene, showcasing the versatility of similar cyano compounds in catalytic reactions (Seizo Tamagaki et al., 1976).

Photophysical Properties

Another application is in the exploration of photophysical properties. For instance, the introduction of methoxy and cyano groups to the thiophenyl moiety has been shown to significantly affect the luminescence properties of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its cyano counterpart, indicating their potential use in photophysical studies and materials science (Soyeon Kim et al., 2021).

Biological Activities

Moreover, the synthesis and biological activity of substituted bis(thiophenyl)alkanediamides, where compounds similar to 4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide, have shown anti-inflammatory and analgesic activities, highlighting the potential for these compounds in developing new therapeutic agents (A. P. Avakyan et al., 2005).

properties

IUPAC Name

4-cyano-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-19-14(13-6-7-20-10-13)9-17-15(18)12-4-2-11(8-16)3-5-12/h2-7,10,14H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOOZTIVILZIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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